molecular formula C21H19NO5 B076566 Atheroline, O-ethyl- CAS No. 11036-98-9

Atheroline, O-ethyl-

Cat. No.: B076566
CAS No.: 11036-98-9
M. Wt: 365.4 g/mol
InChI Key: SUVIIYLNGLFASD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Atheroline, O-ethyl-, is an ethyl-substituted derivative of the oxoaporphine alkaloid atheroline (C₁₉H₁₅NO₅), which is characterized by a dibenzo[de,g]quinolin-7-one core structure. Atheroline itself was first isolated from plants of the Alseodaphne genus and structurally elucidated via spectroscopic methods (UV, IR, NMR) . The O-ethyl variant introduces an ethoxy group (-OCH₂CH₃) at a specific position on the aromatic ring, altering its physicochemical and biological properties compared to the parent compound.

Synthesis of such derivatives typically involves alkylation reactions. For instance, describes synthetic routes for analogous compounds using hydrazine hydrate, aldehydes/ketones, and ethylating agents under reflux conditions in ethanol. Similar methodologies could apply to Atheroline, O-ethyl-, where ethyl groups are introduced via nucleophilic substitution or Grignard reagent additions .

Properties

CAS No.

11036-98-9

Molecular Formula

C21H19NO5

Molecular Weight

365.4 g/mol

IUPAC Name

5-ethoxy-4,15,16-trimethoxy-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13,15-octaen-8-one

InChI

InChI=1S/C21H19NO5/c1-5-27-15-10-13-12(9-14(15)24-2)18-17-11(6-7-22-19(17)20(13)23)8-16(25-3)21(18)26-4/h6-10H,5H2,1-4H3

InChI Key

SUVIIYLNGLFASD-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C2C(=C1)C(=O)C3=NC=CC4=CC(=C(C2=C43)OC)OC)OC

Canonical SMILES

CCOC1=C(C=C2C(=C1)C(=O)C3=NC=CC4=CC(=C(C2=C43)OC)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Oxoglaucine (O-Methylatheroline)

  • Structure: Oxoglaucine (C₂₀H₁₇NO₅) is a tetramethoxy derivative of atheroline, with methoxy (-OCH₃) groups at positions 1, 2, 9, and 10 .
  • Spectral Data: In NMR, the O-ethyl group would exhibit a triplet (δ ~1.2 ppm, CH₃) and quartet (δ ~3.4–4.1 ppm, CH₂), whereas O-methyl groups show a singlet (δ ~3.8–4.0 ppm) . Biological Activity: Oxoglaucine exhibits inhibitory effects on acetylcholinesterase and antitumor activity, while ethyl substitution may enhance or reduce these effects due to steric or electronic modifications .

Natural Atheroline (Unmodified)

  • Structure: Atheroline (C₁₉H₁₅NO₅) lacks the ethyl group, featuring three methoxy groups and one hydroxyl group.
  • Key Differences :
    • Solubility : The hydroxyl group in natural atheroline increases polarity compared to the O-ethyl derivative, which may reduce water solubility but improve lipid bilayer penetration .
    • Synthetic Accessibility : Natural atheroline is isolated via acid-base extraction from plant material, while O-ethyl derivatives require targeted alkylation steps .

9-Acetoxy-l,2,10-trimethoxydibenz[de,g]quinolin-7-one

  • Structure : This derivative replaces the hydroxyl group of natural atheroline with an acetoxy (-OAc) group.
  • Key Differences :
    • Stability : The acetyl group enhances stability against oxidation compared to hydroxyl or ethyl substituents.
    • Synthesis : Prepared via acetylation of atheroline using acetic anhydride and potassium carbonate, a method adaptable for other esters .

Comparison with Functional Analogues

Benzylisoquinoline Alkaloids (e.g., Obamegine)

  • Structure: Obamegine (C₃₇H₃₈N₂O₆) is a bisbenzylisoquinoline alkaloid with two connected isoquinoline units.
  • Key Differences: Bioactivity: Obamegine targets calcium channels, while atheroline derivatives primarily interact with neurotransmitter receptors or DNA (in antitumor contexts) . Synthesis: Benzylisoquinolines require dimerization steps, whereas aporphines like atheroline are synthesized via simpler cyclization reactions .

Aporphine Alkaloids (e.g., Isocorydine)

  • Structure: Isocorydine (C₁₉H₂₁NO₃) shares the aporphine skeleton but lacks the dibenzoquinolinone ring.

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Molecular Formula Substituents Molecular Weight (g/mol) Key Spectral Features (NMR)
Atheroline, O-ethyl- C₂₀H₁₇NO₅ 1-OCH₃, 2-OCH₃, 10-OCH₃, OCH₂CH₃ 359.36 δ 1.2 (t, CH₃), δ 3.5–4.1 (q, CH₂)
Oxoglaucine C₂₀H₁₇NO₅ 1-OCH₃, 2-OCH₃, 9-OCH₃, 10-OCH₃ 359.36 δ 3.8–4.0 (s, OCH₃)
Natural Atheroline C₁₉H₁₅NO₅ 1-OCH₃, 2-OCH₃, 10-OCH₃, OH 345.33 δ 5.5 (s, OH)

Q & A

Q. How can researchers ensure reproducibility in synthesizing O-ethyl-atheroline?

To achieve reproducibility, document all synthesis parameters (e.g., temperature, solvent ratios, catalysts) and validate purity at each step using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Follow standardized protocols for reaction quenching and purification, and cross-reference with peer-reviewed synthesis pathways. Include detailed spectral data (NMR, IR, mass spectrometry) in supplementary materials to enable replication .

Q. What analytical techniques are most robust for characterizing O-ethyl-atheroline’s structural integrity?

Use a combination of nuclear magnetic resonance (NMR) for elucidating proton/carbon environments, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography for absolute stereochemistry determination. For stability studies, employ thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal behavior. Cross-validate results with independent labs to mitigate instrumentation bias .

Q. How should initial biological activity assays be designed to evaluate O-ethyl-atheroline’s efficacy?

Prioritize in vitro models (e.g., enzyme inhibition assays, cell viability tests) with strict controls (positive/negative, solvent-only). Use dose-response curves to establish IC50 values and validate findings across multiple cell lines or enzymatic isoforms. Incorporate blinding and randomization to reduce experimental bias. Publish raw datasets alongside statistical analysis methods (e.g., ANOVA with post-hoc tests) to enhance transparency .

Advanced Research Questions

Q. What methodologies are effective for investigating O-ethyl-atheroline’s molecular interactions with biological targets?

Combine computational approaches (molecular docking, molecular dynamics simulations) with experimental techniques like surface plasmon resonance (SPR) to study binding kinetics. For cellular targets, use CRISPR-Cas9 knockouts or fluorescence resonance energy transfer (FRET) assays to confirm target engagement. Validate hypotheses with in vivo models (e.g., transgenic animals) and correlate findings with pharmacokinetic data (e.g., plasma concentration vs. effect) .

Q. How can contradictory data on O-ethyl-atheroline’s pharmacological efficacy be resolved?

Conduct meta-analyses of existing studies to identify confounding variables (e.g., dosage, model systems). Perform sensitivity analyses to test alternative hypotheses, such as off-target effects or metabolite interference. Use orthogonal assays (e.g., isotopic labeling for metabolic tracking) to confirm mechanisms. Collaborate with statisticians to design robustness checks and power analyses, ensuring studies are adequately sized to detect true effects .

Q. What strategies optimize O-ethyl-atheroline’s structure-activity relationship (SAR) for enhanced therapeutic potential?

Employ iterative SAR studies, systematically modifying functional groups (e.g., alkyl chains, stereocenters) and evaluating changes via in silico predictions (quantitative structure-activity relationship models) and in vitro testing. Prioritize derivatives with improved selectivity indices (e.g., lower cytotoxicity in healthy cells). Use cheminformatics tools to predict ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles early in optimization .

Methodological Guidance

  • Research Question Framing : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to define hypotheses. For example: “In hyperlipidemic models (P), does O-ethyl-atheroline (I) compared to statins (C) reduce arterial plaque formation (O)?” .
  • Data Presentation : Structure results using tables comparing spectroscopic data (e.g., δ values in NMR) across studies or efficacy metrics (IC50, EC50) with confidence intervals. Follow journal guidelines for supplementary materials to share large datasets (e.g., crystallography files) .
  • Ethical Compliance : For in vivo studies, justify sample sizes using power calculations and document ethical approvals (IACUC or equivalent). Address potential conflicts of interest in funding disclosures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.